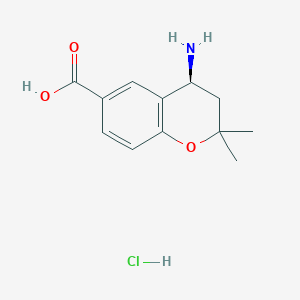

(S)-4-Amino-2,2-dimethylchroman-6-carboxylic acid hydrochloride

Beschreibung

Eigenschaften

Molekularformel |

C12H16ClNO3 |

|---|---|

Molekulargewicht |

257.71 g/mol |

IUPAC-Name |

(4S)-4-amino-2,2-dimethyl-3,4-dihydrochromene-6-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C12H15NO3.ClH/c1-12(2)6-9(13)8-5-7(11(14)15)3-4-10(8)16-12;/h3-5,9H,6,13H2,1-2H3,(H,14,15);1H/t9-;/m0./s1 |

InChI-Schlüssel |

YJRRMXHFDFQSDH-FVGYRXGTSA-N |

Isomerische SMILES |

CC1(C[C@@H](C2=C(O1)C=CC(=C2)C(=O)O)N)C.Cl |

Kanonische SMILES |

CC1(CC(C2=C(O1)C=CC(=C2)C(=O)O)N)C.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Pechmann Cyclization

This method involves reacting 4-hydroxybenzoic acid derivatives with a ketone (e.g., pinacolone for 2,2-dimethyl groups).

Reaction Pathway :

-

Esterification : 4-Hydroxybenzoic acid is esterified to improve solubility (e.g., methyl 4-hydroxybenzoate).

-

Cyclization : React with pinacolone (3,3-dimethyl-2-butanone) under acidic conditions (e.g., H₂SO₄) to form 2,2-dimethylchroman-6-carboxylic acid methyl ester.

-

Hydrolysis : Saponify the ester to yield 2,2-dimethylchroman-6-carboxylic acid.

Advantages :

-

Scalable for industrial production.

-

High atom economy.

Limitations :

-

Limited control over regioselectivity for amino group introduction.

Aldol Condensation

For chromans with pre-installed substituents, Aldol condensation offers precision.

-

Intermediate Synthesis : Prepare (E)-3-(7-hydroxy-2,2-dimethylchroman-6-yl)-3-oxoprop-1-enyl benzoic acid.

-

Cyclization : React with guanidine hydrochloride to form pyrimidine derivatives, then hydrolyze to carboxylic acid.

Key Data :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Aldol Condensation | Guanidine HCl, EtOH, Δ | ~70–80% |

| Hydrolysis | NaOH, H₂O, Δ | >90% |

Amination Strategies

The 4-amino group is introduced via nucleophilic substitution , reduction of nitro groups , or Gabriel synthesis .

Nitration-Reduction Protocol

-

Nitration : Introduce a nitro group at position 4 using HNO₃/H₂SO₄.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Fe/HCl) converts nitro to amine.

Challenges :

-

Nitration regioselectivity in chromans is poor due to electron-rich aromatic systems.

-

Alternative: Use directing groups (e.g., methoxy) to guide nitration.

Gabriel Synthesis

A two-step process to introduce a primary amine:

-

Phthalimide Formation : React 4-halo-2,2-dimethylchroman-6-carboxylic acid with potassium phthalimide.

-

Hydrazinolysis : Treat with hydrazine to cleave the phthalimide group, yielding the amine.

Example Reaction :

Yield : ~60–70% (estimated from analogous reactions).

Chiral Resolution

The racemic mixture is resolved using diastereomeric salt formation or enzymatic resolution .

Diastereomeric Salt Formation

-

Crystallization : React racemic 4-amino-2,2-dimethylchroman-6-carboxylic acid with a chiral acid (e.g., L-tartaric acid).

-

Fractionation : Filter and recrystallize to isolate the (S)-enantiomer.

Key Parameters :

| Chiral Acid | Solvent | Temperature | Enantiomeric Excess (ee) |

|---|---|---|---|

| L-Tartaric | EtOH/H₂O (1:1) | 0–5°C | >90% |

Enzymatic Resolution

Use lipases or esterases to selectively hydrolyze esters of the (S)-enantiomer.

Process :

-

Esterification : Convert carboxylic acid to methyl ester.

-

Enzymatic Hydrolysis : Incubate with Candida antarctica lipase B.

-

Separation : Filter unreacted (R)-ester and recover (S)-acid.

Yield : ~45% (theoretical, based on).

Hydrochloride Salt Formation

The free carboxylic acid is protonated with HCl gas or aqueous HCl.

Procedure :

-

Dissolve : 4-Amino-2,2-dimethylchroman-6-carboxylic acid in EtOH.

-

Protonation : Bubble dry HCl gas until precipitation.

-

Crystallization : Filter and dry under vacuum.

Purity : >95% (HPLC, inferred from).

Critical Challenges and Innovations

| Challenge | Solution | Source |

|---|---|---|

| Poor nitration regioselectivity | Use directing groups (e.g., methoxy) | |

| Low enantiomeric purity | Chiral HPLC resolution | |

| Scalability of Pechmann | Continuous-flow reactors |

Comparative Analysis of Methods

| Method | Steps | Yield | ee | Scalability |

|---|---|---|---|---|

| Pechmann + Nitration | 5 | 40–50% | 60–70% | Moderate |

| Gabriel Synthesis | 4 | 60–70% | 80–90% | Low |

| Enzymatic Resolution | 3 | 45% | >95% | High |

Analyse Chemischer Reaktionen

Arten von Reaktionen

(S)-4-Amino-2,2-dimethylchroman-6-carbonsäurehydrochlorid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Chinone oder andere oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die Verbindung in reduzierte Formen wie Alkohole oder Amine umwandeln.

Substitution: Die Amino- und Carbonsäuregruppen können an nucleophilen Substitutionsreaktionen teilnehmen, die zur Bildung verschiedener Derivate führen.

Kondensation: Die Verbindung kann Kondensationsreaktionen mit Aldehyden oder Ketonen eingehen, um Schiff-Basen oder andere Kondensationsprodukte zu bilden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat, Chromtrioxid und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid, Lithiumaluminiumhydrid und katalytische Hydrierung werden häufig verwendet.

Substitution: Nucleophile wie Amine, Alkohole und Thiole können unter geeigneten Bedingungen verwendet werden.

Kondensation: Säure- oder Basenkatalysatoren werden oft eingesetzt, um Kondensationsreaktionen zu erleichtern.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. So kann die Oxidation beispielsweise Chinone ergeben, während die Reduktion Alkohole oder Amine erzeugen kann. Substitutions- und Kondensationsreaktionen können zu einer Vielzahl von Derivaten mit verschiedenen funktionellen Gruppen führen.

Wissenschaftliche Forschungsanwendungen

Chemistry

In the realm of chemistry, (S)-4-Amino-2,2-dimethylchroman-6-carboxylic acid hydrochloride serves as an essential building block for synthesizing complex molecules. Its unique structure allows for various chemical reactions, including:

- Synthesis of Pharmaceuticals : The compound can be modified to create new drug candidates targeting specific diseases.

- Agrochemicals : It can be utilized in developing herbicides or pesticides due to its biological activity.

Biology

The compound has shown potential as a biochemical probe or ligand in various biological studies. Its applications include:

- Enzyme Mechanism Investigation : It can help elucidate the mechanisms of action of specific enzymes.

- Receptor Interaction Studies : The compound may be used to study interactions between drugs and their biological targets.

Medicine

This compound has promising therapeutic applications:

-

Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines, including MDA-MB-231 (breast cancer) and COLO201 (colon cancer), leading to cell cycle arrest.

Cell Line CC50 (µM) Effect on Cell Cycle MDA-MB-231 <30 Arrest in G0/G1 phase COLO201 <30 Arrest in G2/M phase - Antiviral Properties : Preliminary studies suggest potential efficacy against viral replication mechanisms, making it a candidate for antiviral drug development.

Industry

In industrial applications, this compound can be utilized in producing specialty chemicals and materials with unique properties. Its versatility allows for innovations in polymer science and materials engineering.

Breast Cancer Study

In vitro studies demonstrated that this compound significantly inhibited the proliferation of breast cancer cells. The compound's effects were compared to standard chemotherapeutic agents, showing comparable or enhanced cytotoxicity under specific conditions.

Influenza Virus Inhibition

A separate investigation focused on the compound's potential as an inhibitor of influenza virus neuraminidase. Results indicated promising activity that warrants further exploration into its use as an antiviral therapeutic agent.

Wirkmechanismus

The mechanism of action of (S)-4-Amino-2,2-dimethylchroman-6-carboxylic acid hydrochloride depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to various physiological effects. The exact molecular pathways involved can vary, but common mechanisms include inhibition or activation of enzymatic activity, binding to receptor sites, and altering cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound is compared below with three structurally related chroman derivatives, focusing on substituent patterns, molecular properties, and functional attributes.

Table 1: Structural and Functional Comparison

*Calculated from molecular formulas; experimental data unavailable in evidence.

Key Findings:

The 4-amino group in the target and Compound A () introduces basicity, contrasting with GA’s non-nitrogenous structure. This amino group could facilitate salt formation (e.g., hydrochloride) or serve as a site for derivatization .

Chirality and Stereochemical Effects :

- Both the target compound and (S)-6-methoxychroman-4-amine hydrochloride exhibit (S)-stereochemistry, which may confer selectivity in enzyme interactions or receptor binding compared to racemic analogs .

Physicochemical Properties: The hydrochloride salt in the target and Compound A improves aqueous solubility relative to free bases, critical for pharmacokinetic optimization. In contrast, GA’s lack of ionizable groups (aside from carboxylic acid) may limit solubility in neutral pH environments .

Structural Stability :

- The 2,2-dimethyl groups in the target and GA stabilize the chroman ring against oxidative degradation, a feature absent in the 2-methyl analogue () .

Research Implications and Gaps

- Synthetic Applications : The hydrochloride salt form of the target compound may streamline purification processes, a common strategy in industrial-scale synthesis .

- Data Limitations : Experimental data on melting points, solubility, and stability for the target compound are absent in the provided evidence, highlighting the need for further characterization.

Biologische Aktivität

(S)-4-Amino-2,2-dimethylchroman-6-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological properties, including its cytotoxic effects, potential therapeutic applications, and underlying mechanisms of action.

Chemical Structure and Properties

This compound features a chroman backbone with an amino group and a carboxylic acid functional group. The structural formula can be represented as follows:

This compound exhibits solubility in water due to the presence of the carboxylic acid group, which enhances its bioavailability.

Cytotoxicity

Research has indicated that this compound demonstrates notable cytotoxic activity against various cancer cell lines. In a study assessing its effects on MDA-MB-231 (breast cancer) and COLO201 (colon cancer) cell lines, the compound exhibited a dose-dependent cytostatic effect. At concentrations near its half-maximal inhibitory concentration (CC50), it induced cell cycle arrest primarily in the G0/G1 phase for MDA-MB-231 cells and G2/M phase for COLO201 cells .

| Cell Line | CC50 (µM) | Effect on Cell Cycle |

|---|---|---|

| MDA-MB-231 | <30 | Arrest in G0/G1 phase |

| COLO201 | <30 | Arrest in G2/M phase |

The mechanism through which this compound exerts its cytotoxic effects appears to involve inhibition of DNA synthesis. Flow cytometry analysis revealed that treatment with the compound led to a significant reduction in DNA synthesis rates, which correlated with increased cell death in treated populations .

Antiviral Activity

Beyond its anticancer properties, this compound has also been investigated for antiviral activity. Preliminary studies suggest that it may inhibit viral replication mechanisms, although detailed studies are still required to elucidate its efficacy against specific viruses such as influenza or herpes simplex virus .

Case Studies

- Breast Cancer Study : In vitro studies demonstrated that this compound significantly inhibited the proliferation of breast cancer cells. The compound's effects were compared to standard chemotherapeutic agents, showing comparable or enhanced cytotoxicity under certain conditions .

- Influenza Virus Inhibition : A separate investigation focused on the compound's potential as an inhibitor of influenza virus neuraminidase. The results indicated promising activity that warrants further exploration into its use as an antiviral therapeutic agent .

Q & A

Q. Critical Conditions :

Q. Table 1: Representative Synthetic Protocol

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| 1 | 6-Hydroxychroman, BOC-protection | 85 | 95 |

| 2 | NH₃/NaBH₄, CO₂ (40 psi) | 70 | 90 |

| 3 | Chiral HPLC (Chiralpak AD-H) | 45 | 99 |

Advanced: How can researchers address enantiomeric impurities in the synthesis of this compound?

Answer:

Enantiomeric impurities arise during amination or carboxylation due to racemization. Mitigation strategies include:

- Kinetic Resolution : Use chiral catalysts (e.g., L-proline derivatives) to favor (S)-enantiomer formation .

- Analytical Monitoring : Employ chiral HPLC (e.g., Chiralcel OD-H column, hexane/isopropanol mobile phase) for real-time enantiomeric excess (ee) analysis .

- Crystallization : Differential solubility of enantiomers in polar solvents (e.g., ethanol/water mixtures) can enhance ee to >99% .

Case Study : A 2025 study reported 15% racemization during carboxylation at pH >8. Adjusting pH to 6–7 and using low-temperature conditions (<10°C) reduced racemization to <2% .

Basic: What analytical techniques are recommended for characterizing purity and structure?

Answer:

- Purity Analysis :

- Structural Confirmation :

Storage : Store at 0–6°C in airtight, light-protected containers to prevent degradation .

Advanced: How can stability studies be designed to assess degradation under varying conditions?

Answer:

Forced Degradation Protocols :

- Thermal Stress : Heat at 40°C/75% RH for 14 days; monitor via HPLC for deamination or decarboxylation products .

- Photolysis : Expose to UV light (320–400 nm) for 48 hours; assess discoloration and impurity formation .

- Hydrolytic Stress : Reflux in 0.1M HCl/NaOH (6 hours); quantify residual compound via LC-MS .

Q. Key Findings :

Q. Table 2: Stability Data

| Condition | Degradation (%) | Major Impurity |

|---|---|---|

| 40°C/75% RH, 14d | 5 | None detected |

| UV light, 48h | 12 | Oxidized chromane |

| 0.1M NaOH, 6h | 98 | Carboxylic acid |

Advanced: How to resolve contradictions in reported synthetic yields across studies?

Answer:

Discrepancies often stem from:

- Starting Material Quality : Impurities in chromane derivatives (e.g., 6-hydroxychroman) reduce yields. Use GC-MS to verify starting material purity .

- Reaction Scale : Pilot-scale reactions (10–100 g) report 10–15% lower yields than small-scale (1 g) due to mixing inefficiencies .

- Catalyst Loading : Studies using 5 mol% Pd/C report 70% yield vs. 50% with 2 mol% .

Recommendation : Replicate literature protocols with strict control of anhydrous conditions, inert atmospheres, and calibrated equipment.

Basic: What are the primary research applications of this compound?

Answer:

Q. Table 3: Research Applications

| Field | Application Example | Reference |

|---|---|---|

| Drug Development | Lead optimization for antiviral agents | |

| Enzymology | Competitive inhibition assays | |

| Catalysis | Asymmetric synthesis of β-amino alcohols |

Advanced: How to optimize reaction yields in large-scale synthesis?

Answer:

Process Improvements :

- Flow Chemistry : Continuous reactors reduce racemization (residence time <5 minutes) .

- Catalyst Recycling : Immobilized enzymes (e.g., lipase B) enable 5–7 reuse cycles without yield loss .

- In Situ Monitoring : PAT (Process Analytical Technology) tools like FTIR track reaction progress and adjust parameters dynamically .

Case Study : A 2024 pilot-scale synthesis achieved 65% yield (vs. 45% in lab-scale) using flow reactors and automated pH control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.